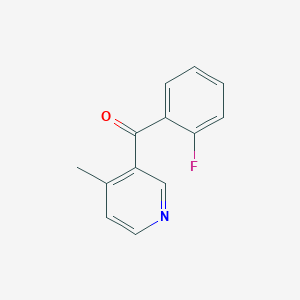

3-(2-Fluorobenzoyl)-4-methylpyridine

Descripción

3-(2-Fluorobenzoyl)-4-methylpyridine is a fluorinated aromatic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a 2-fluorobenzoyl moiety at the 3-position. The compound’s molecular formula is inferred as C₁₃H₁₀FNO (molecular weight: 231.23 g/mol), combining elements from pyridine (C₆H₅N), methyl (-CH₃), and 2-fluorobenzoyl (C₇H₄FO) groups.

Propiedades

IUPAC Name |

(2-fluorophenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c1-9-6-7-15-8-11(9)13(16)10-4-2-3-5-12(10)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQLLCUYCVXRBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901243612 | |

| Record name | (2-Fluorophenyl)(4-methyl-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901243612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-37-5 | |

| Record name | (2-Fluorophenyl)(4-methyl-3-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluorophenyl)(4-methyl-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901243612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 4-Methyl-3-Aminopyridine (Intermediate)

- Starting Material: 4-Methyl-3-nitropyridine, a commercially available or synthetically accessible nitro-substituted pyridine.

- Reduction Process: The nitro group is reduced to an amino group using catalytic hydrogenation. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are employed under mild conditions.

- Reaction Conditions:

- Catalyst: Pd/C or Raney Ni

- Solvent: Methanol

- Temperature: 20–40°C

- Pressure: Approximately 0.5 MPa hydrogen pressure

- Duration: Typically 15 hours, monitored by TLC for completion.

- Outcome: High-yield conversion (~93-97%) to 4-methyl-3-aminopyridine, which is isolated via filtration and solvent evaporation (see detailed embodiments).

Data Table 1: Reduction of 4-Methyl-3-Nitropyridine to 4-Methyl-3-Aminopyridine

| Parameter | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Catalyst | Pd/C or Raney Ni | — | Select based on availability |

| Solvent | Methanol | — | Common solvent for reduction |

| Temperature | 20–40°C | — | Mild, controlled to prevent side reactions |

| Hydrogen Pressure | ~0.5 MPa | — | Ensures complete reduction |

| Reaction Time | 15 hours | 93–97 | Monitored via TLC |

Bromination and Formation of 3-Bromo-4-methylpyridine

- Bromination: The amino group in 4-methyl-3-aminopyridine is converted into a bromine substituent at the 3-position via controlled bromination.

- Reaction Conditions:

- Brominating Agent: Bromine (Br₂), added slowly at low temperatures (-5°C to 0°C) to control reactivity.

- Additional Reagents: Sodium nitrite solution is added dropwise to facilitate the substitution, with pH adjusted to alkaline conditions (~pH 9) using sodium hydroxide.

- Extraction and Purification: Organic solvents such as ethyl acetate are used for extraction, followed by drying and concentration to obtain the brominated pyridine.

Data Table 2: Bromination of 4-Methyl-3-Aminopyridine

| Parameter | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Brominating Agent | Bromine (Br₂) | — | Added slowly at -5°C to 0°C |

| pH Adjustment | Sodium hydroxide solution | pH ~9 | Maintains alkaline conditions |

| Extraction Solvent | Ethyl acetate | — | For organic phase separation |

| Final Product | 3-Bromo-4-methylpyridine | 95 | Purified via filtration and evaporation |

Introduction of the 2-Fluorobenzoyl Group

Preparation of the Benzoyl Chloride Derivative:

- Starting Material: 2-Fluorobenzoic acid

- Conversion: Reacted with thionyl chloride to produce 2-fluorobenzoyl chloride.

- Reaction Conditions: Reflux in an organic solvent such as dichloromethane, with excess thionyl chloride to ensure complete conversion.

-

- The brominated pyridine intermediate is reacted with 2-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the desired 3-(2-Fluorobenzoyl)-4-methylpyridine .

- Reaction Conditions: Reflux in an inert solvent such as dichloromethane or tetrahydrofuran, with controlled temperature and stirring.

Summary of the Overall Synthesis:

| Step | Description | Key Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Reduction of nitro group | 4-Methyl-3-nitropyridine, Pd/C or Raney Ni | 20–40°C, 0.5 MPa H₂ | Obtain 4-methyl-3-aminopyridine |

| 2 | Bromination | Bromine, NaNO₂, NaOH | -5°C to 0°C | Convert amino group to bromine at 3-position |

| 3 | Formation of benzoyl chloride | 2-Fluorobenzoic acid, SOCl₂ | Reflux | Prepare acyl chloride |

| 4 | Acylation | 3-bromo-4-methylpyridine, 2-fluorobenzoyl chloride, triethylamine | Reflux | Attach fluorobenzoyl group at 3-position |

Data Summary:

| Preparation Step | Key Conditions | Yield/Outcome | Notes |

|---|---|---|---|

| Hydrogenation of nitro | 20–40°C, 0.5 MPa H₂ | 93–97% | Mild, efficient reduction |

| Bromination | -5°C to 0°C, pH ~9 | 95% | Controlled addition prevents over-bromination |

| Benzoyl chloride synthesis | Reflux | Quantitative | Essential for acylation step |

| Final acylation | Reflux, inert solvent | High yield | Produces target compound |

Research Findings and Notes:

- The reduction step benefits from catalytic systems like Pd/C or Raney Ni, which are cost-effective and provide high selectivity.

- Bromination is optimized at low temperatures to prevent polybromination or degradation.

- The acylation step is crucial, requiring pure 2-fluorobenzoyl chloride for high yield and purity.

- The overall synthesis is amenable to scale-up, with mild conditions and readily available reagents, making it suitable for industrial production.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Fluorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Reduction: The carbonyl group in the 2-fluorobenzoyl moiety can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles.

Major Products

Oxidation: 3-(2-Fluorobenzoyl)-4-carboxypyridine.

Reduction: 3-(2-Fluorobenzyl)-4-methylpyridine.

Substitution: 3-(2-Methoxybenzoyl)-4-methylpyridine.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview

3-(2-Fluorobenzoyl)-4-methylpyridine is increasingly recognized as a valuable intermediate in the synthesis of novel pharmaceuticals. Its unique structural features enhance the efficacy of drug formulations, particularly in the development of antiviral and antibacterial agents.

Mechanism of Action

The fluorobenzoyl group enhances binding affinity to biological targets such as enzymes and receptors, facilitating interactions that can modulate biological activity. This characteristic is crucial for developing compounds with improved therapeutic profiles.

Case Studies

- Antimicrobial Activity: Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. A study involving HEK293 cells demonstrated that specific analogues could effectively inhibit bacterial growth at low concentrations.

- Anticancer Potential: Preliminary investigations suggest that this compound may also possess anticancer properties, with ongoing studies focusing on its effects on cancer cell lines.

Agrochemical Applications

Role in Agrochemicals

The compound is utilized in formulating agrochemicals, including pesticides and herbicides. Its chemical structure allows for improved selectivity and effectiveness against specific pests while minimizing environmental impact.

Research Findings

- Pesticide Development: Several studies have highlighted the potential of this compound derivatives in developing new classes of pesticides that target resistant pest populations.

- Environmental Impact: Research indicates that formulations containing this compound can reduce the ecological footprint of agricultural practices by lowering the required application rates.

Material Science

Applications in Materials

In material science, this compound is incorporated into specialty polymers and coatings. Its properties contribute to enhanced thermal stability and chemical resistance.

Data Table: Material Applications

| Application Type | Material Characteristics | Benefits |

|---|---|---|

| Specialty Polymers | High thermal stability | Suitable for high-temperature applications |

| Coatings | Chemical resistance | Protects surfaces from corrosion and wear |

Research Reagents

Utility in Organic Synthesis

As a versatile reagent, this compound is employed in various organic synthesis reactions. It aids researchers in developing new compounds with desired properties, thus accelerating innovation in chemical research.

Mecanismo De Acción

The mechanism of action of 3-(2-Fluorobenzoyl)-4-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity and specificity for its target, while the pyridine ring can facilitate interactions with aromatic residues in the target protein.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table compares 3-(2-Fluorobenzoyl)-4-methylpyridine with structurally related pyridine derivatives from the evidence:

Key Observations:

- Electronic Effects: The ortho-fluorine in the benzoyl group creates a strong electron-withdrawing effect, which may stabilize the compound against metabolic degradation compared to non-fluorinated analogs .

- Steric Hindrance : The methyl group at the pyridine’s 4-position introduces moderate steric bulk, which could reduce binding affinity to certain enzymes compared to smaller substituents (e.g., -H or -Cl) in other derivatives .

Actividad Biológica

3-(2-Fluorobenzoyl)-4-methylpyridine is an organic compound that has attracted attention in the fields of medicinal chemistry and biochemistry due to its unique structural features. The compound consists of a pyridine ring substituted with a fluorobenzoyl group and a methyl group, which can significantly influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the acylation of 4-methylpyridine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually conducted in organic solvents like dichloromethane or chloroform under reflux conditions to ensure complete conversion .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorobenzoyl group enhances binding affinity, potentially modulating the activity of various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thus preventing substrate interaction.

- Receptor Modulation : It may influence receptor activity, leading to physiological changes relevant in pharmacological contexts .

Enzyme Interactions

Recent studies have highlighted the compound's role as a probe in biochemical assays, particularly in enzyme kinetics. For example, it has been investigated for its effects on potassium channels, which are crucial for various physiological functions including neuronal signaling and muscle contraction. Variations in structural features have shown differing degrees of potency in channel modulation .

Potassium Channel Modulation

Research indicates that compounds similar to this compound can modulate potassium channels, which has implications for treating pain and neurological disorders. A notable study evaluated several analogues on HEK293 cells overexpressing potassium channels, revealing significant differences in channel opening activities .

Toxicity Studies

Toxicity assessments are crucial in drug development. Modifications to the compound's structure aim to reduce harmful metabolites while retaining beneficial effects. This strategy is essential for developing safer alternatives to existing medications that target similar pathways .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(3-Fluorobenzoyl)pyridine | Lacks methyl group at position 4 | Limited data on biological activity |

| 4-Methyl-2-benzoylpyridine | Lacks fluorine atom | Potentially less effective than target |

| 2-(4-Fluorobenzoyl)-4-methylpyridine | Fluorine atom positioned differently | Varies based on substitution pattern |

Case Studies

A significant case study involved testing the biological activity of several analogues using HEK293 cells overexpressing potassium channels. The results indicated varying degrees of channel opening activity among the analogues, with some demonstrating significant potency at concentrations up to 10 µM .

Q & A

Q. What are the common synthetic routes for 3-(2-fluorobenzoyl)-4-methylpyridine, and how can purity be optimized?

- Methodological Answer : A practical approach involves coupling 2-fluorobenzoyl chloride with 4-methylpyridine derivatives under anhydrous conditions. For example, describes cyclization reactions using methylpyridine intermediates (e.g., 2-amino-5-methylpyridine) with brominated or tosylated benzoyl precursors . To optimize purity:

- Use column chromatography with a gradient elution (e.g., hexane/ethyl acetate) to separate unreacted starting materials.

- Monitor reaction progress via TLC (Rf ~0.3–0.5 in 7:3 hexane:EtOAc).

- Recrystallize the product using ethanol/water mixtures to achieve ≥95% purity.

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

- Methodological Answer :

- NMR : Assign peaks using - and -NMR. The fluorobenzoyl group typically shows deshielded aromatic protons (δ 7.2–8.1 ppm) and a carbonyl carbon at δ ~190 ppm. Methylpyridine protons appear as a singlet near δ 2.5 ppm () .

- X-ray crystallography : provides bond angle data (e.g., C18—C19—C14: 121.8°) for analogous fluorophenyl-pyridine structures, which can guide refinement of crystallographic models .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

- Methodological Answer :

- Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution in biological assays.

- For long-term storage, dissolve in anhydrous dichloromethane (DCM) under inert gas (N/Ar) to prevent hydrolysis () .

Advanced Research Questions

Q. How can reaction conditions be tuned to improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalytic optimization : Replace traditional bases (e.g., NaOH) with milder alternatives like KCO to reduce side reactions () .

- Temperature control : Maintain reactions at 60–80°C to balance kinetic efficiency and thermal decomposition () .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining yields >85% (analogous to ) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to model transition states. The fluorine atom’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at the carbonyl group () .

- Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina, leveraging crystallographic data from for validation .

Q. How can contradictory spectral data (e.g., -NMR shifts) between experimental and theoretical models be resolved?

- Methodological Answer :

- Dynamic effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl) using the IEF-PCM solvation model in computational studies.

- Paramagnetic impurities : Filter NMR samples through activated charcoal to remove trace metals () .

- Crystallographic validation : Cross-reference NMR assignments with X-ray data (e.g., dihedral angles like O1B—C1B—C2B—C7B: -171.09° in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.